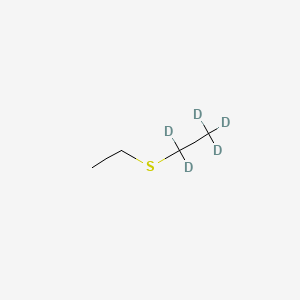
Ethyl ethyl-d5 sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl ethyl-d5 sulfide is a deuterated compound with the molecular formula C4H5D5S and a molecular weight of 95.218 . It is a sulfur-containing organic compound, specifically a sulfide, where the hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties.
Méthodes De Préparation
Ethyl ethyl-d5 sulfide can be synthesized through the reaction of a thiolate anion with an alkyl halide . The general reaction involves the nucleophilic substitution of the thiolate anion on the alkyl halide, resulting in the formation of the sulfide. The reaction conditions typically include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.
Analyse Des Réactions Chimiques
Ethyl ethyl-d5 sulfide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones.
Applications De Recherche Scientifique
Ethyl ethyl-d5 sulfide is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a reference compound in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling. In biology and medicine, it is used in studies involving metabolic pathways and the effects of deuterium substitution on biological systems. Additionally, it has applications in the industrial sector, particularly in the synthesis of other deuterated compounds.
Mécanisme D'action
The mechanism of action of ethyl ethyl-d5 sulfide involves its interaction with molecular targets through nucleophilic substitution reactions . The deuterium atoms in the compound can influence the reaction kinetics and pathways, leading to different outcomes compared to non-deuterated analogs. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Ethyl ethyl-d5 sulfide can be compared to other sulfur-containing organic compounds such as thiols, disulfides, sulfoxides, and sulfones . Thiols contain a sulfur atom bonded to a hydrogen atom, while disulfides have an S-S linkage. Sulfoxides and sulfones are oxidized forms of sulfides, with sulfoxides containing a sulfur-oxygen double bond and sulfones containing two sulfur-oxygen double bonds. This compound is unique due to its deuterium labeling, which provides distinct properties and applications in scientific research.
Propriétés
Numéro CAS |
61260-04-6 |
|---|---|
Formule moléculaire |
C4H10S |
Poids moléculaire |
95.22 g/mol |
Nom IUPAC |
1,1,1,2,2-pentadeuterio-2-ethylsulfanylethane |
InChI |
InChI=1S/C4H10S/c1-3-5-4-2/h3-4H2,1-2H3/i1D3,3D2 |
Clé InChI |
LJSQFQKUNVCTIA-WNWXXORZSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])SCC |
SMILES canonique |
CCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


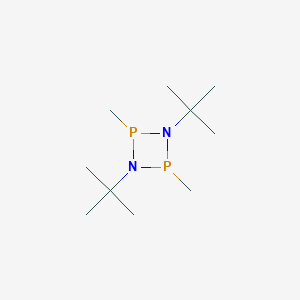
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
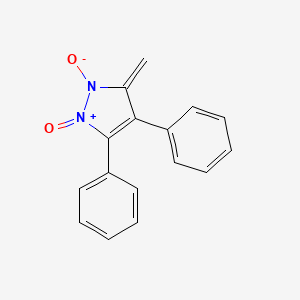
![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
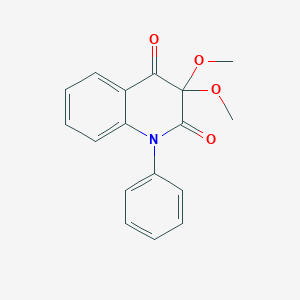
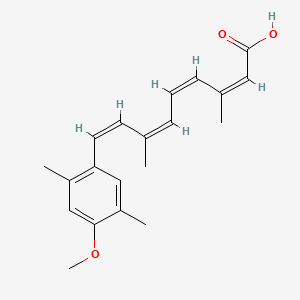
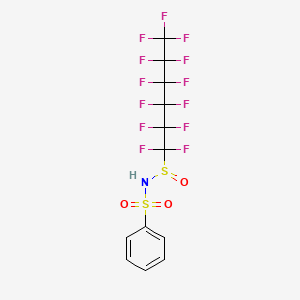
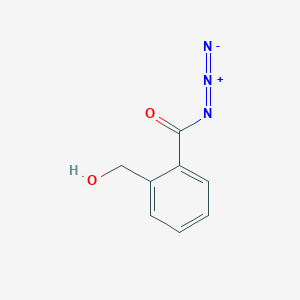
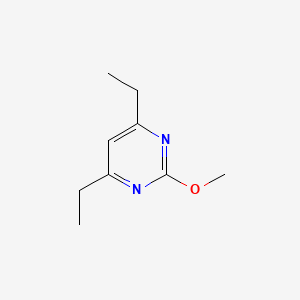
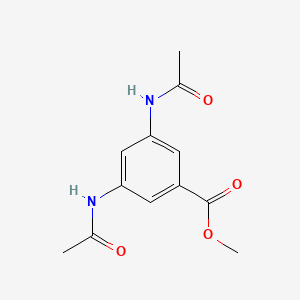
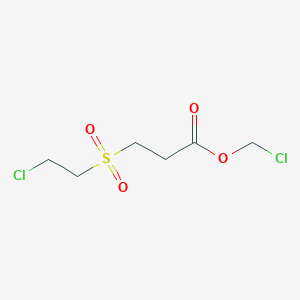
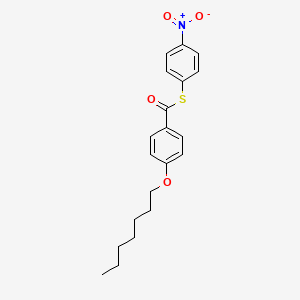
![2-[(E)-(3-Oxo-1-phenylbutylidene)amino]benzene-1-sulfonic acid](/img/structure/B14584435.png)
![N-[4-(Diethylamino)butyl]-2-(hydroxyimino)acetamide](/img/structure/B14584438.png)
